5,6-Dihydroxy-1,3-benzodioxole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

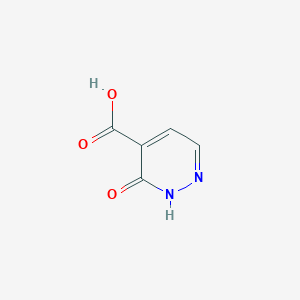

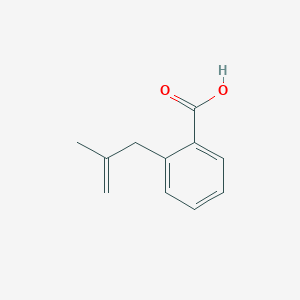

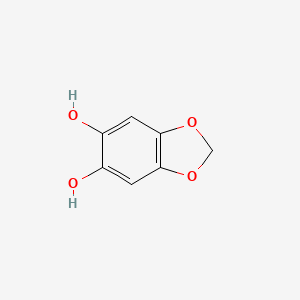

5,6-Dihydroxy-1,3-benzodioxole is a biochemical used for proteomics research . It has a molecular formula of C7H6O4 and a molecular weight of 154.12 .

Synthesis Analysis

The synthesis of 5,6-Dihydroxy-1,3-benzodioxole involves reaction conditions with sodium dithionite in water and acetonitrile at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-1,3-benzodioxole consists of a benzodioxole core with two hydroxy groups attached at the 5 and 6 positions .Chemical Reactions Analysis

Benzodioxole derivatives have been found to possess a broad spectrum of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial potentials . The synthesis of 5,6-Dihydroxy-1,3-benzodioxole from benzo[1,3]dioxole-5,6-dione has been reported .科学的研究の応用

Anticancer and Antibacterial Applications

A study on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives highlighted their significant anticancer, antibacterial, and DNA binding potential. Specifically, certain compounds showed greater anticancer and antibacterial potency compared to standard reference compounds, with notable DNA binding capacity, indicating their potential as therapeutic agents (Gupta et al., 2016).

Insecticidal Activity

Research into benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide demonstrated high insecticidal activities against common pests, suggesting applications in pest management. Some derivatives outperformed commercial insecticides, offering a new avenue for developing safer, more effective pesticides (Sawada et al., 2003).

Antitumor Activity

Another study synthesized a series of 1,3-benzodioxoles to evaluate their in vitro antitumor activity against human tumor cell lines. Notably, certain derivatives exhibited significant tumor growth inhibition, suggesting the potential of 1,3-benzodioxole derivatives in cancer therapy (Micale et al., 2002).

Synthesis of β-Amino Acids

Efficient stereoselective syntheses of 5- and 6-[2,3]-dihydrobenzofuran β-amino acids were described, showcasing the potential of benzodioxole systems in mimicking aspartic acid, which could have implications in drug design and synthesis (Coleman et al., 2000).

Monoamine Oxidase Inhibitors

A study on sesamol (1,3-benzodioxol-5-ol) and benzodioxane derivatives synthesized and evaluated them as inhibitors of monoamine oxidase A and B. These findings are crucial for developing treatments for neurological disorders, including Parkinson's disease, highlighting the therapeutic value of benzodioxole derivatives (Engelbrecht et al., 2015).

将来の方向性

Benzodioxole derivatives have been the subject of numerous studies due to their wide range of biological activities . Future research may focus on further exploring the biological activities of 5,6-Dihydroxy-1,3-benzodioxole and its derivatives, as well as optimizing its synthesis process . Additionally, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

特性

IUPAC Name |

1,3-benzodioxole-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJUCIWLBSDLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449980 |

Source

|

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-1,3-benzodioxole | |

CAS RN |

21505-20-4 |

Source

|

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。